molecular formula C12H16N6O B15152725 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide

1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B15152725
M. Wt: 260.30 g/mol
InChI Key: LVBFRZNJJONGQV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-{1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine core . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. For instance, ultrasonic-assisted synthesis has been reported to enhance the efficiency of the reaction .

Chemical Reactions Analysis

1-{1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

1-{1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it inhibits CDK2 by binding to its active site, preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H16N6O

Molecular Weight

260.30 g/mol

IUPAC Name

1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C12H16N6O/c1-17-11-9(6-16-17)12(15-7-14-11)18-4-2-8(3-5-18)10(13)19/h6-8H,2-5H2,1H3,(H2,13,19)

InChI Key

LVBFRZNJJONGQV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)C(=O)N

Origin of Product

United States

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